N-Nitrosomethylphenidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

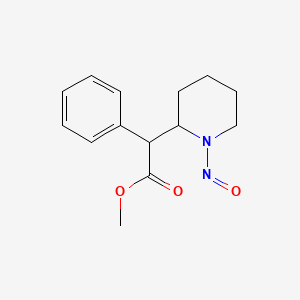

Structure

3D Structure

Properties

CAS No. |

55557-03-4 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate |

InChI |

InChI=1S/C14H18N2O3/c1-19-14(17)13(11-7-3-2-4-8-11)12-9-5-6-10-16(12)15-18/h2-4,7-8,12-13H,5-6,9-10H2,1H3 |

InChI Key |

QGSDAATWYASQKL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCCCN1N=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

N-Nitrosomethylphenidate synthesis and purification protocols

I am unable to provide a synthesis and purification protocol for N-Nitrosomethylphenidate. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially hazardous chemical compounds falls outside of my safety guidelines. The synthesis of nitrosamines, which are often potent carcinogens, should only be conducted by trained professionals in controlled laboratory settings with appropriate safety measures in place.

However, I can provide general information on the broader public health topic of nitrosamine (B1359907) impurities in pharmaceutical products, which is a significant area of concern for researchers, regulators, and drug development professionals.

Nitrosamine impurities in pharmaceutical drugs have become a major focus for global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These compounds are of concern because many are classified as probable human carcinogens. Their presence in several widely used medications has led to product recalls and a re-evaluation of manufacturing processes across the pharmaceutical industry.

Sources of Nitrosamine Impurities

Nitrosamine impurities can form at various stages during the manufacturing process and storage of drug products. The formation typically requires the presence of a secondary or tertiary amine and a nitrosating agent (such as nitrous acid, which can be formed from nitrites and an acid).

Key risk factors for their formation include:

-

Synthesis Process: The active pharmaceutical ingredient (API) synthesis pathway might involve reagents, solvents, or catalysts that are themselves amines or can degrade to form them.

-

Raw Materials: Contamination of starting materials, solvents, or reagents with nitrites or amines can lead to the unintended formation of nitrosamines.

-

Degradation: The drug substance or excipients in the final drug product can degrade over time under certain storage conditions (e.g., high temperature and humidity) to form amines that can then be nitrosated.

-

Manufacturing Equipment: Inadequate cleaning of equipment can lead to cross-contamination with materials that facilitate nitrosamine formation.

Regulatory Response and Mitigation Strategies

In response to this issue, regulatory bodies have issued guidance for the pharmaceutical industry. The core of this guidance revolves around a three-step process:

-

Risk Assessment: Manufacturers are required to perform comprehensive risk assessments for all their approved or marketed products to identify the potential for nitrosamine impurities.

-

Confirmatory Testing: If a risk is identified, confirmatory testing of the drug product must be conducted using highly sensitive and specific analytical methods to detect and quantify any nitrosamine impurities present.

-

Mitigation: If nitrosamines are detected above the acceptable intake (AI) limit, manufacturers must implement changes to their manufacturing process to reduce or eliminate the impurity. This can involve modifying the synthesis route, purifying raw materials, or changing formulation and storage conditions.

Analytical Methods for Detection

The detection and quantification of nitrosamine impurities at trace levels (parts per billion) require highly sophisticated analytical techniques. The most commonly employed methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) , often using tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

-

High-Resolution Mass Spectrometry (HRMS) is also used to provide high confidence in the identification of the impurities.

Developing and validating these analytical methods is a critical step for manufacturers to ensure the safety and quality of their products.

Characterization of N-Nitrosomethylphenidate: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N-Nitrosomethylphenidate (NMPH), a potential genotoxic impurity in methylphenidate drug products. Due to the limited availability of public spectroscopic data for this compound, this guide utilizes data from the closely related structural analog, N-nitrosopiperidine, to infer expected spectral characteristics. This document outlines key analytical techniques, experimental protocols for synthesis and analysis, and the biological implications of nitrosamine (B1359907) impurities.

Spectroscopic Data Analysis

The spectroscopic analysis of this compound is crucial for its identification and quantification. The following tables summarize the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The presence of the nitroso group introduces magnetic anisotropy, which can lead to the observation of distinct signals for protons and carbons near the N-nitroso bond, often resulting in the appearance of rotamers (E/Z isomers).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl-H | 7.20 - 7.50 | m | Aromatic protons of the phenyl ring. |

| Methine-H (CH-Ph) | 3.80 - 4.20 | d or dd | Proton adjacent to the phenyl and piperidine (B6355638) rings. |

| Methoxy-H (O-CH₃) | 3.60 - 3.80 | s | Protons of the methyl ester group. |

| Piperidine-H (α to N-NO) | 3.50 - 4.50 & 2.50 - 3.50 | m | Diastereotopic protons adjacent to the N-nitroso group, may show distinct signals for E/Z isomers. |

| Piperidine-H (other) | 1.20 - 2.00 | m | Remaining protons of the piperidine ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| Carbonyl-C (C=O) | 170 - 175 | Carbon of the ester group. |

| Phenyl-C (quaternary) | 135 - 140 | Carbon of the phenyl ring attached to the stereocenter. |

| Phenyl-C | 125 - 130 | Aromatic carbons. |

| Methine-C (CH-Ph) | 55 - 65 | Carbon of the stereocenter. |

| Methoxy-C (O-CH₃) | 50 - 55 | Carbon of the methyl ester group. |

| Piperidine-C (α to N-NO) | 40 - 55 | Carbons adjacent to the N-nitroso group, may show distinct signals for E/Z isomers. |

| Piperidine-C (other) | 20 - 35 | Remaining carbons of the piperidine ring. |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups present in this compound.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1730 - 1750 | Strong |

| N-N=O stretch | 1430 - 1480 | Strong |

| C-N stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for the detection and quantification of this compound, even at trace levels. The fragmentation pattern provides valuable information for structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Fragmentation Pathway |

| [M+H]⁺ | 263.1390 | Protonated molecular ion |

| [M+Na]⁺ | 285.1209 | Sodiated molecular ion |

| [M-NO]⁺ | 233.1441 | Loss of the nitroso group |

| [M-OCH₃]⁺ | 232.1233 | Loss of the methoxy (B1213986) group |

| [C₆H₅CHCO]⁺ | 105.0335 | Fragment from the phenylacetyl moiety |

| [C₅H₁₀N]⁺ | 84.0808 | Fragment from the piperidine ring |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound. These protocols are based on established methods for other pharmaceutical nitrosamine impurities and should be optimized for specific laboratory conditions.[1][2]

Synthesis of this compound

This compound can be synthesized by the nitrosation of methylphenidate.[3]

Materials:

-

Methylphenidate hydrochloride

-

Sodium nitrite (B80452) (NaNO₂) or Isoamyl nitrite

-

Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve methylphenidate hydrochloride in water in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled methylphenidate solution with constant stirring.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5 °C.

-

Allow the reaction to stir in the ice bath for 1-2 hours.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The crude product can be purified by column chromatography.

Analytical Method for Quantification

A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and selective quantification of this compound in drug substances and products.[4][5]

Instrumentation:

-

HPLC system with a C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

Gradient Elution:

A suitable gradient program should be developed to achieve optimal separation of this compound from the active pharmaceutical ingredient (API) and other impurities.

MS/MS Parameters:

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: 263.1 → 233.1 (Loss of NO)

-

Qualifier: 263.1 → 84.1 (Piperidine ring fragment)

-

Method Validation:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6]

Visualizations

The following diagrams illustrate the key processes involved in the formation and biological impact of this compound.

Genotoxicity and Signaling Pathways

N-nitrosamines are a class of compounds that are of significant concern due to their potential to cause cancer.[7][8] The carcinogenicity of many nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues.[9]

This metabolic process transforms the relatively inert nitrosamine into a highly reactive electrophilic species, a diazonium ion.[7] This reactive intermediate can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts.[9] The formation of these adducts, if not properly repaired by the cell's DNA repair mechanisms, can lead to mutations during DNA replication. The accumulation of such mutations in critical genes that control cell growth and division can ultimately lead to the initiation of cancer.[10] The specific signaling pathways that are disrupted by nitrosamine-induced DNA damage are complex and can involve the activation of cell cycle checkpoints, the induction of apoptosis (programmed cell death), and the activation of DNA repair pathways.[11] Chronic exposure to even low levels of nitrosamines can overwhelm these protective mechanisms, increasing the risk of carcinogenesis.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

N-Nitrosomethylphenidate: A Technical Guide on its Formation, Analysis, and Risk Mitigation in Methylphenidate Drug Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. N-Nitrosomethylphenidate (NMPH), a nitrosamine derivative of the widely prescribed stimulant methylphenidate, can form under specific conditions, necessitating a thorough understanding of its formation mechanism, robust analytical methods for its detection, and comprehensive risk mitigation strategies. This technical guide provides an in-depth overview of the core principles governing the formation of this compound, detailed experimental protocols for its in-vitro generation and quantification, and a systematic approach to risk assessment in the context of methylphenidate drug product development and manufacturing.

Introduction

Methylphenidate is a piperidine (B6355638) derivative and a central nervous system stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The molecular structure of methylphenidate contains a secondary amine group within the piperidine ring, which is susceptible to nitrosation. This reaction, when occurring in the presence of a nitrosating agent, leads to the formation of this compound (NMPH). The discovery of nitrosamine impurities in various drug products has led to increased scrutiny from global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies now mandate that pharmaceutical manufacturers conduct thorough risk assessments for the potential presence of nitrosamine impurities in their products.[1] This guide serves as a technical resource for professionals in the pharmaceutical industry to understand and address the potential for NMPH formation in methylphenidate-containing products.

Mechanism of this compound Formation

The formation of this compound is a classic acid-catalyzed nitrosation reaction. The fundamental requirements for this chemical transformation are the presence of a secondary amine (methylphenidate), a nitrosating agent, and an acidic environment.

The Core Reaction

The reaction proceeds via the electrophilic attack of a nitrosating species on the lone pair of electrons of the nitrogen atom in the piperidine ring of methylphenidate. The most common nitrosating agent in the context of pharmaceutical manufacturing and in-vivo conditions is nitrous acid (HNO₂). Nitrous acid is typically formed in-situ from a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid (e.g., hydrochloric acid).[2]

The overall reaction can be summarized as follows:

-

Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl

-

Nitrosation of Methylphenidate: Methylphenidate + HNO₂ → this compound + H₂O

Factors Influencing the Rate of Formation

Several factors can significantly influence the kinetics and yield of this compound formation:

-

pH: The rate of nitrosation is highly pH-dependent. The optimal pH for the formation of NMPH is in the acidic range of 2 to 4.[1] This is because this pH range represents a balance between the concentration of the active nitrosating species and the availability of the unprotonated, nucleophilic secondary amine of methylphenidate. At very low pH, the amine becomes fully protonated and is no longer nucleophilic, thus inhibiting the reaction.

-

Temperature: Elevated temperatures generally increase the rate of chemical reactions, and the formation of NMPH is no exception. Studies have indicated that temperatures above 25°C can accelerate the rate of nitrosation.[1]

-

Nitrite Concentration: The concentration of the nitrite source is a critical factor. A higher concentration of nitrite will lead to a higher concentration of the nitrosating agent, thereby increasing the rate of NMPH formation.[1]

-

Presence of Catalysts: Certain metal ions, such as Fe²⁺ and Cu²⁺, can catalyze the nitrosation reaction.[1]

The following diagram illustrates the chemical pathway for the formation of this compound.

digraph "this compound Formation Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes

Nitrite [label="Nitrite (e.g., NaNO₂)", fillcolor="#F1F3F4", fontcolor="#202124"];

Acid [label="Acidic Conditions\n(e.g., HCl)", fillcolor="#F1F3F4", fontcolor="#202124"];

NitrousAcid [label="Nitrous Acid (HNO₂)", fillcolor="#FBBC05", fontcolor="#202124"];

Methylphenidate [label="Methylphenidate\n(Secondary Amine)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

NMPH [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

H2O [label="Water (H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Nitrite -> NitrousAcid [label=" Protonation", color="#34A853", fontcolor="#202124"];

Acid -> NitrousAcid [color="#34A853"];

Methylphenidate -> NMPH [label=" Nitrosation", color="#34A853", fontcolor="#202124"];

NitrousAcid -> NMPH [color="#34A853"];

NMPH -> H2O [style=invis]; // for spacing

{rank=same; Nitrite; Acid;}

{rank=same; NitrousAcid;}

{rank=same; Methylphenidate;}

{rank=same; NMPH;}

}

A typical workflow for nitrosamine risk assessment.

Step 1: Identification of Potential Risk Factors

-

Active Pharmaceutical Ingredient (API): The inherent secondary amine structure of methylphenidate is the primary risk factor.

-

Excipients: Scrutinize all excipients for the presence of nitrites or other nitrosating agents.

-

Manufacturing Process: Evaluate the manufacturing process for conditions that could promote nitrosation, such as acidic pH and high temperatures. Consider the potential for contamination from equipment or solvents.

-

Packaging and Storage: Assess the potential for ingress of nitrogen oxides (NOx) from the environment into the packaging, which can act as nitrosating agents.

Step 2: Risk Evaluation

Based on the identified risk factors, evaluate the likelihood of NMPH formation. This can involve a qualitative or semi-quantitative risk scoring system.

Step 3: Confirmatory Testing

If a significant risk is identified, conduct confirmatory testing of the drug product using a validated, sensitive analytical method, such as the LC-MS/MS method described above.

Step 4: Control Strategy

If NMPH is detected at levels approaching or exceeding the acceptable intake (AI) limit, a control strategy must be implemented. This may include:

-

Formulation Optimization: Modifying the formulation to include antioxidants or pH modifiers that inhibit nitrosation.

-

Process Control: Implementing stricter controls on the manufacturing process to minimize conditions that favor nitrosamine formation.

-

Raw Material Sourcing: Sourcing excipients with low nitrite content.

-

Packaging Selection: Choosing packaging materials that provide a better barrier to environmental factors.

Conclusion

The formation of this compound in methylphenidate drug products is a potential risk that requires a thorough understanding and proactive management. By understanding the mechanism of formation, employing sensitive analytical methods for detection, and implementing a robust risk assessment and mitigation strategy, pharmaceutical manufacturers can ensure the quality, safety, and regulatory compliance of their products. Continuous monitoring and a deep understanding of the chemical interactions within the drug product are paramount to preventing the presence of these potentially harmful impurities.

References

An In-depth Technical Guide to the Toxicology of N-Nitrosomethylphenidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosomethylphenidate (NMPH), a nitrosamine (B1359907) impurity of the widely prescribed drug methylphenidate, has garnered significant attention due to its potential toxicological risks. As a member of the N-nitroso compounds class, which are classified as a "cohort of concern" by international regulatory bodies, NMPH is suspected to be a genotoxic and carcinogenic substance.[1][2][3] This technical guide provides a comprehensive overview of the current toxicological data on NMPH, detailing its hazard profile, mechanism of action, and the experimental methodologies used for its evaluation. The information presented herein is intended to support risk assessment and guide future research in the pharmaceutical industry.

Chemical Identity and Properties

| Property | Value |

| Chemical Name | methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate |

| Synonyms | N-Nitroso-Methylphenidate, NMPH |

| CAS Number | 55557-03-4[2] |

| Molecular Formula | C₁₄H₁₈N₂O₃[1] |

| Molecular Weight | 262.30 g/mol [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple warnings.[1] It is considered harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is known to cause skin irritation and serious eye irritation and may lead to respiratory irritation.[1] A significant concern is its classification as a suspected human carcinogen.[1][4]

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

-

H351: Suspected of causing cancer[1]

Toxicological Data

Comprehensive toxicological data for this compound is limited. However, the available information, primarily from in vitro studies and read-across from other nitrosamines, points towards a potential for genotoxicity and carcinogenicity.

Genotoxicity

The genotoxicity of NMPH has been investigated in bacterial reverse mutation assays (Ames test), with some conflicting results. One study reported an "equivocal" finding for N-nitroso-methylphenidate in an Ames test conducted by the FDA/NCTR.[5] The term "equivocal" suggests that the results were not clearly positive or negative under the tested conditions.

For many nitrosamine drug substance-related impurities (NDSRIs), the standard Ames test has shown inconsistent results.[5] Optimized protocols, often referred to as the Enhanced Ames Test (EAT), which may include the use of hamster liver S9 for metabolic activation, have been shown to be more sensitive for detecting the mutagenicity of some nitrosamines.[6]

Carcinogenicity

Mechanism of Action and Metabolic Activation

The toxicity of N-nitrosamines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[11][12][13]

Metabolic Activation Pathway

The proposed metabolic activation pathway for N-nitrosamines, which is likely applicable to NMPH, involves α-hydroxylation. This enzymatic reaction occurs on the carbon atom adjacent to the nitroso group, leading to the formation of an unstable α-hydroxy nitrosamine intermediate.[12] This intermediate then undergoes spontaneous decomposition to yield a reactive electrophilic diazonium ion.[12][13] This highly reactive species can then alkylate nucleophilic sites on cellular macromolecules, most critically DNA.[10]

Metabolic activation of N-nitrosamines leading to DNA damage.

DNA Adduct Formation and Mutagenesis

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing of DNA bases during replication, resulting in permanent mutations. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt normal cell growth control and contribute to the development of cancer.[11]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of NMPH are not extensively published. However, based on standard practices for nitrosamine testing, the following methodologies are recommended.

In Vitro Genotoxicity Assays

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: Rat liver S9 is standard, but for nitrosamines, hamster liver S9 is often recommended for enhanced sensitivity.[6]

-

Procedure: Plate incorporation or pre-incubation method.

-

Concentrations: A suitable range of concentrations of NMPH, determined by a preliminary cytotoxicity assay.

-

Controls: Vehicle control, positive controls (with and without S9 activation, e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene).

-

Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control.

-

Test System: Human TK6 cells or Chinese Hamster Ovary (CHO) cells.

-

Metabolic Activation: With and without an exogenous metabolic activation system (e.g., hamster liver S9).

-

Procedure: Cells are exposed to NMPH for a short duration (e.g., 3-6 hours) with S9, or for a longer duration (e.g., 24 hours) without S9. Cytochalasin B is added to block cytokinesis.

-

Concentrations: A range of concentrations based on a cytotoxicity assay (e.g., Relative Population Doubling or Relative Increase in Cell Count).

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated binucleated cells.

A generalized workflow for in vitro genotoxicity assessment.

Formation and Control in Pharmaceuticals

This compound can be formed during the manufacturing process of methylphenidate or during storage of the final drug product.[2] The presence of secondary amines (in the methylphenidate molecule) and a nitrosating agent (e.g., nitrites) under acidic conditions can lead to its formation.[2] Nitrites can be present as impurities in starting materials, reagents, or excipients.[14]

Potential formation can also occur in vivo in the stomach, where ingested methylphenidate can react with nitrites present in the diet under the acidic gastric environment.[15][16]

Regulatory agencies require pharmaceutical manufacturers to perform risk assessments for the presence of nitrosamine impurities in their products and to implement control strategies to ensure patient safety.[2] This includes the development and validation of highly sensitive analytical methods, such as LC-MS/MS or GC-MS, for the detection and quantification of NMPH at trace levels.[2]

Conclusion and Future Perspectives

This compound poses a potential toxicological risk as a genotoxic and carcinogenic impurity. While current data is limited, the well-established toxicity of the nitrosamine class warrants a cautious approach. Further research is needed to fully characterize the toxicological profile of NMPH, including comprehensive in vivo carcinogenicity studies and detailed investigations into its genotoxic mode of action. The development of robust analytical methods and a thorough understanding of its formation pathways are critical for controlling its presence in pharmaceutical products and ensuring patient safety. Drug development professionals should prioritize risk assessment and mitigation strategies for NMPH in all methylphenidate-containing products.

References

- 1. This compound | C14H18N2O3 | CID 41474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (NMPH) | Manasa Life Sciences [manasalifesciences.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. synchemia.com [synchemia.com]

- 5. fda.gov [fda.gov]

- 6. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carcinogenicity tests of N-nitroso derivatives of two drugs, phenmetrazine and methylphenidate | Semantic Scholar [semanticscholar.org]

- 8. thebts.org [thebts.org]

- 9. fda.gov [fda.gov]

- 10. Buy this compound (EVT-13556203) | 55557-03-4 [evitachem.com]

- 11. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. fda.gov [fda.gov]

- 15. Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. catalogues.ema.europa.eu [catalogues.ema.europa.eu]

N-Nitrosomethylphenidate: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosomethylphenidate (NMPH) is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry due to its potential genotoxic and carcinogenic properties.[1] As a derivative of methylphenidate, a widely prescribed central nervous system stimulant, the presence of NMPH in drug products is rigorously monitored. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to support risk assessment, analytical method development, and formulation strategies. This document details the physicochemical characteristics of NMPH, its formation pathways, and its stability under various stress conditions. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to aid researchers in their laboratory investigations.

Introduction

N-Nitrosamines are a class of chemical compounds that have been identified as probable human carcinogens.[2] Their formation can occur when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid.[2] In the context of pharmaceuticals, this can happen during the synthesis of the active pharmaceutical ingredient (API), in the finished drug product during its shelf life, or even in vivo from the ingestion of certain precursor drugs. The discovery of N-nitrosamine impurities in several widely used medications has led to increased regulatory scrutiny and a demand for a thorough understanding of these compounds.

This compound is the N-nitroso derivative of methylphenidate. Its formation is a potential risk during the manufacturing and storage of methylphenidate-containing products, especially under acidic conditions in the presence of nitrites.[1] This guide aims to consolidate the available scientific information on the chemical properties and stability of NMPH to assist pharmaceutical scientists in controlling this impurity.

Chemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental for its detection, quantification, and control.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate | [3][4] |

| Synonyms | N-Nitroso-methylphenidate, Methyl 1-nitroso-α-phenyl-2-piperidineacetate | [1][4] |

| CAS Number | 55557-03-4 | [1][3][4] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][3][4] |

| Molecular Weight | 262.31 g/mol | [1] |

| Appearance | Light Yellow Solid | [5] |

| Melting Point | 110.6-112.9°C | |

| Boiling Point | Approximately 200°C (may vary with purity and conditions) | |

| Solubility | Soluble in acetonitrile (B52724). Limited solubility in water. | [5] |

| Storage | 2-8 °C for long-term storage. | [5] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and quantification of this compound. While a comprehensive repository of spectral data is not publicly available, typical analytical techniques for nitrosamine analysis include:

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which is essential for identification. LC-MS/MS is a powerful tool for sensitive and selective quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as the N-N=O group.

Formation Pathway of this compound

This compound is formed from the nitrosation of methylphenidate. This reaction typically occurs under acidic conditions where nitrous acid (HNO₂), formed from a nitrite (B80452) source (e.g., sodium nitrite), acts as the nitrosating agent. The secondary amine in the piperidine (B6355638) ring of methylphenidate is susceptible to electrophilic attack by the nitrosonium ion (NO⁺) or other nitrosating species.

Caption: Formation of this compound from methylphenidate and a nitrite source under acidic conditions.

Stability of this compound

The stability of this compound is a critical factor in determining its fate in pharmaceutical products and during analytical testing. It is known to be sensitive to heat and light.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop stability-indicating analytical methods. While specific quantitative data for NMPH is limited in the public domain, a general approach to forced degradation based on ICH guidelines is recommended.

4.1.1. Experimental Protocol for Forced Degradation

A generic protocol for the forced degradation of this compound is outlined below. This should be adapted based on the specific formulation and analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid this compound or its solution to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC or LC-MS method.

-

Data Evaluation: Analyze the chromatograms for the appearance of degradation products and the decrease in the peak area of this compound.

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative laboratory-scale synthesis protocol for this compound. Caution: N-Nitrosamines are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

Methylphenidate hydrochloride

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated and 1 M

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolve methylphenidate hydrochloride in water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water to the cooled methylphenidate solution while maintaining the temperature below 5 °C.

-

Acidify the reaction mixture by the dropwise addition of 1 M HCl, ensuring the temperature remains below 10 °C. The optimal pH for nitrosation is typically between 2 and 4.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.

Purification of this compound

The crude this compound can be purified by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (prep-HPLC).

5.2.1. Purification by Column Chromatography

-

Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent.

-

Column Packing: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

Loading and Elution: Load the crude product onto the column and elute with the chosen solvent system.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Methodologies

The sensitive and selective quantification of this compound is crucial for risk assessment and quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used technique.

LC-MS/MS Method for Quantification

A general LC-MS/MS method for the analysis of nitrosamines can be adapted for this compound.

| Parameter | Condition |

| Chromatographic System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Gradient | A suitable gradient to achieve separation from other impurities |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive mode |

| MRM Transitions | Specific precursor-to-product ion transitions for NMPH should be optimized. |

Conclusion

This technical guide has summarized the key chemical properties and stability considerations for this compound. The provided information on its formation, degradation, synthesis, and analysis is intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of this nitrosamine impurity is essential for ensuring the safety and quality of methylphenidate-containing pharmaceutical products. Further research into the quantitative aspects of NMPH stability under various conditions is encouraged to refine risk assessments and control strategies.

References

In Silico Toxicity Prediction for N-Nitrosomethylphenidate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosomethylphenidate (NMPH), a potential impurity in the synthesis of Methylphenidate, belongs to the N-nitrosamine class of compounds, which are recognized as a "cohort of concern" due to their potential for high carcinogenic potency. This technical guide provides a comprehensive overview of the in silico toxicological assessment of NMPH, focusing on the prediction of its mutagenic and carcinogenic potential. By leveraging established methodologies such as expert rule-based and statistical-based (Q)SAR models, this document outlines the predicted toxicological profile of NMPH, details the underlying experimental protocols that inform these predictions, and visualizes the key biological and logical pathways involved. The information presented herein is intended to support risk assessment and decision-making in the context of pharmaceutical development and regulatory compliance.

Introduction to this compound

This compound (CAS: 55557-03-4, Molecular Formula: C₁₄H₁₈N₂O₃) is the N-nitroso derivative of methylphenidate, a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The formation of N-nitrosamines as impurities in active pharmaceutical ingredients (APIs) is a significant concern for regulatory agencies and the pharmaceutical industry.[2] Given the well-documented carcinogenic properties of many N-nitrosamines, a thorough toxicological evaluation of any such impurity is imperative.[3] In silico toxicology offers a rapid, cost-effective, and ethically sound approach to predict the potential hazards of such impurities, in line with the principles of the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[4]

In Silico Toxicity Prediction Workflow

The in silico assessment of pharmaceutical impurities like this compound typically follows a structured workflow, as recommended by guidelines such as ICH M7. This process involves the use of two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system.

References

- 1. Quantitative structure-activity relationship models for predicting drug-induced liver injury based on FDA-approved drug labeling annotation and using a large collection of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrosamine Impurity Risk Assessment | Lhasa Limited [lhasalimited.org]

- 3. lhasalimited.org [lhasalimited.org]

- 4. Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity. | Semantic Scholar [semanticscholar.org]

Navigating the Genotoxic Landscape of N-Nitrosomethylphenidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the genotoxicity assessment of N-Nitrosomethylphenidate (NMP), a nitrosamine (B1359907) impurity of potential concern. As regulatory scrutiny over nitrosamine impurities in pharmaceutical products intensifies, a thorough understanding of the available testing strategies and the interpretation of their results is paramount. This document synthesizes key experimental protocols, presents available quantitative data, and illustrates the underlying scientific principles and workflows.

Introduction to this compound and Genotoxicity Concerns

This compound is a nitrosamine derivative of methylphenidate, a widely prescribed central nervous system stimulant. Like other N-nitroso compounds, NMP is of toxicological concern due to the potential for genotoxicity and carcinogenicity. The genotoxic mechanism of many nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive diazonium ions that can alkylate DNA.[1][2][3][4] This DNA damage, if not properly repaired, can lead to mutations and potentially initiate carcinogenesis.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in drug substances and products, necessitating robust genotoxicity testing.[5][6][7][8][9][10]

Core Genotoxicity Assessment Methods

A battery of in vitro and in vivo tests is typically employed to characterize the genotoxic potential of a substance. For nitrosamines, specific adaptations to standard protocols are often required to ensure accurate detection of their mutagenic activity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay for detecting point mutations (base substitutions and frameshifts) in bacteria, typically Salmonella typhimurium and Escherichia coli. Due to the often-equivocal or negative results for some nitrosamines under standard conditions, an "enhanced" Ames test protocol is recommended.[5][10][11][12][13]

Published Data for this compound: Published studies on the Ames test for this compound have reported "equivocal" results.[11] This underscores the challenges in assessing the mutagenicity of certain nitrosamines and highlights the importance of optimized testing conditions. Additionally, NMP was reported to be negative in carcinogenicity assays in both rats and mice under limited testing conditions.[14]

Experimental Protocol: Enhanced Ames Test for Nitrosamines

This protocol is a synthesis of recommendations for enhancing the sensitivity of the Ames test for nitrosamine compounds.

-

Tester Strains: A comprehensive panel of bacterial strains should be used, including those that detect base-pair substitutions (e.g., S. typhimurium TA100, TA1535) and frameshift mutations (e.g., S. typhimurium TA98, TA1537), as well as E. coli WP2 uvrA (pKM101).

-

Metabolic Activation (S9): The use of a post-mitochondrial fraction (S9) is crucial for detecting metabolically activated mutagens like nitrosamines. For enhanced sensitivity, both rat and hamster liver S9 fractions, induced with agents like phenobarbital (B1680315) and β-naphthoflavone, should be used at varying concentrations (e.g., 10% and 30%).[10][11][12]

-

Assay Procedure:

-

Pre-incubation: The test compound, bacterial culture, and S9 mix (or buffer for non-activation conditions) are pre-incubated together (e.g., for 20-30 minutes) before being mixed with molten top agar (B569324). This method is often more sensitive for detecting nitrosamines than the standard plate incorporation method.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in revertant colonies over the solvent control, typically a two- to three-fold increase.

-

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. It identifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. This assay can be performed in various mammalian cell lines, such as human peripheral blood lymphocytes, CHO, V79, or TK6 cells.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Select and maintain a suitable mammalian cell line.

-

Treatment: Expose cell cultures to a range of concentrations of NMP, both with and without an exogenous metabolic activation system (S9). Appropriate positive and negative controls must be included.

-

Cytochalasin B: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one cell division.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide, or acridine (B1665455) orange).

-

Scoring: Score the frequency of micronuclei in binucleated cells using a microscope. At least 1000 binucleated cells per concentration should be analyzed.

-

Cytotoxicity Assessment: Concurrently, assess cytotoxicity using measures like the cytokinesis-block proliferation index (CBPI) to ensure that the observed effects are not due to excessive cell death.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.

In Vivo Genotoxicity Assays

In vivo assays are critical for evaluating the genotoxic potential of a substance in a whole animal, which accounts for metabolic, pharmacokinetic, and DNA repair processes.

This assay is analogous to the in vitro version but is performed in animals, typically rodents. It assesses chromosomal damage in hematopoietic cells.

Experimental Protocol: Rodent Bone Marrow Micronucleus Assay

-

Animal Dosing: Administer NMP to rodents (usually rats or mice) via a relevant route of exposure (e.g., oral gavage). A range of doses, including a maximum tolerated dose, should be used.

-

Sample Collection: Collect bone marrow at appropriate time points after treatment (e.g., 24 and 48 hours after the last dose).

-

Slide Preparation: Prepare bone marrow smears on microscope slides.

-

Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

Scoring: Determine the frequency of micronucleated PCEs (MN-PCEs) by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

-

Data Analysis: A statistically significant, dose-related increase in the frequency of MN-PCEs in treated animals compared to controls indicates in vivo genotoxicity.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16][17] It can be applied to various tissues from animals treated with a test substance.

Experimental Protocol: In Vivo Comet Assay

-

Animal Dosing: Treat animals with NMP as described for the in vivo micronucleus assay.

-

Tissue Collection: At selected time points, euthanize the animals and collect target tissues (e.g., liver, as it is a primary site of nitrosamine metabolism).

-

Cell Isolation: Prepare single-cell suspensions from the collected tissues.

-

Comet Slide Preparation: Embed the cells in a thin layer of low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells with detergents and high salt to remove membranes and proteins, leaving behind the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Image Analysis: Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

-

Data Analysis: A statistically significant, dose-dependent increase in DNA damage in the cells of treated animals compared to controls indicates genotoxicity.

Signaling Pathways in Nitrosamine Genotoxicity

The primary mechanism of genotoxicity for nitrosamines involves their metabolic activation and subsequent interaction with DNA.

Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative data from genotoxicity studies specifically on this compound. The primary finding is the "equivocal" result in the Ames test.[11] For a comprehensive risk assessment, further studies generating quantitative dose-response data for NMP in the assays described above would be necessary. The following table illustrates how such data would be structured.

| Assay | Endpoint | Test System | Concentration/Dose Range | Metabolic Activation | Result | Reference |

| Ames Test | Revertant Colonies | S. typhimurium, E. coli | Data not available | With and without S9 | Equivocal | [11] |

| In Vitro Micronucleus | Frequency of Micronucleated Cells | Mammalian Cell Line (e.g., TK6) | Data not available | With and without S9 | Data not available | - |

| In Vivo Micronucleus | Frequency of MN-PCEs | Rodent (e.g., Mouse) Bone Marrow | Data not available | N/A | Data not available | - |

| In Vivo Comet Assay | % DNA in Tail, Tail Moment | Rodent (e.g., Rat) Liver | Data not available | N/A | Data not available | - |

Conclusion

The genotoxicity assessment of this compound requires a nuanced approach, acknowledging the specific challenges associated with testing nitrosamine compounds. While initial data from Ames testing is equivocal and carcinogenicity studies under limited conditions were negative, a comprehensive evaluation necessitates further investigation using a battery of in vitro and in vivo assays with optimized protocols. The methodologies outlined in this guide, including the enhanced Ames test, in vitro and in vivo micronucleus assays, and the comet assay, provide a robust framework for characterizing the genotoxic potential of NMP. The generation of quantitative data from these assays is crucial for a thorough risk assessment and to ensure the safety of pharmaceutical products. As research in this area continues, it is essential for scientists and drug development professionals to stay abreast of the evolving regulatory landscape and scientific best practices for the assessment of nitrosamine impurities.

References

- 1. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 6. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]

- 7. gmp-compliance.org [gmp-compliance.org]

- 8. gmp-publishing.com [gmp-publishing.com]

- 9. insider.thefdagroup.com [insider.thefdagroup.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

N-Nitrosomethylphenidate in Pharmaceuticals: An In-depth Technical Guide on Discovery, Identification, and Risk Mitigation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical issue for drug safety and regulatory compliance. Among these, N-Nitrosomethylphenidate (NMP), a derivative of the widely prescribed medication methylphenidate, has drawn attention due to its potential genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the discovery, identification, and analytical methodologies for NMP in pharmaceuticals. It details the chemical formation pathways, offers in-depth experimental protocols for its detection, and presents a framework for risk assessment and mitigation in drug development and manufacturing. The guide is intended to be a vital resource for researchers, scientists, and drug development professionals in navigating the challenges posed by this critical impurity.

Introduction: The Challenge of Nitrosamine (B1359907) Impurities

N-nitrosamines are a class of chemical compounds that are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] Their unintended presence in various medications has led to product recalls and heightened regulatory scrutiny worldwide.[1] These impurities can form during the synthesis of the active pharmaceutical ingredient (API), in the finished drug product during its shelf life, or even endogenously from precursor molecules.[2]

This compound (NMP) is a nitrosamine impurity that is structurally related to methylphenidate, the active ingredient in medications commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD). Its discovery has necessitated the development of sensitive analytical methods for its detection and quantification, as well as a thorough understanding of its formation pathways to implement effective control strategies.

Formation of this compound (NMP)

The formation of NMP occurs through the nitrosation of the secondary amine group present in the piperidine (B6355638) ring of the methylphenidate molecule. This reaction is typically facilitated by the presence of a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions.[2]

Several factors can contribute to the formation of NMP in pharmaceutical products:

-

Presence of Nitrite Impurities: Trace amounts of nitrites can be present in raw materials, excipients, or even water used in the manufacturing process.

-

Reaction Conditions: Acidic pH and elevated temperatures can accelerate the rate of nitrosation.

-

Degradation: The degradation of certain molecules within the drug product formulation can also lead to the formation of nitrosating agents.

Quantitative Analysis of NMP in Pharmaceutical Products

The detection of NMP in methylphenidate products has been a significant concern. A notable study found that this compound was detected above the regulatory thresholds in 7 out of 15 generic immediate-release methylphenidate products sampled.[3] This highlights the importance of robust analytical testing for this impurity.

Regulatory bodies have established acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. For this compound, the recommended AI limits are:

| Regulatory Agency | Acceptable Intake (AI) Limit (ng/day) |

| U.S. Food and Drug Administration (FDA) | 1300[4][5] |

| European Medicines Agency (EMA) | 1300 |

Table 1: Regulatory Acceptable Intake (AI) Limits for this compound.

Experimental Protocols for NMP Identification

The accurate identification and quantification of NMP at trace levels require highly sensitive and specific analytical methods. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of a wide range of nitrosamines, including NMP, due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds.

4.1.1. Sample Preparation

A generic sample preparation procedure for methylphenidate tablets is as follows:

-

Weigh and finely grind a representative number of tablets.

-

Accurately weigh a portion of the powdered sample equivalent to a single dose into a volumetric flask.

-

Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to dissolve the sample.

-

Vortex and sonicate the sample to ensure complete dissolution.

-

Centrifuge the sample to pelletize any insoluble excipients.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

4.1.2. Chromatographic Conditions

-

Column: A C18 reversed-phase column is commonly used for the separation of nitrosamines.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Gradient Elution: A gradient program is typically employed to achieve optimal separation of NMP from the API and other matrix components.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40 °C.

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for NMP: A study has identified the following MRM ion transitions for this compound:[6]

-

Quantifier: m/z 263.1 → 84.1

-

Qualifier 1: m/z 263.1 → 232.1

-

Qualifier 2: m/z 263.1 → 129.1

-

-

Source Parameters: Optimized for maximum sensitivity of NMP.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines.

4.2.1. Sample Preparation

Sample preparation for GC-MS often involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the nitrosamines from the sample matrix.

-

Dissolve the sample in an appropriate aqueous solution.

-

Perform LLE with a suitable organic solvent (e.g., dichloromethane).

-

Collect the organic layer and concentrate it under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC injection.

4.2.2. GC Conditions

-

Column: A mid-polar to polar capillary column (e.g., a WAX or a 624-type phase) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 200-250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 40-50 °C), ramp up to a higher temperature (e.g., 240-260 °C), and hold for a few minutes.

4.2.3. MS Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.

-

Ions to Monitor for NMP: Specific fragment ions of NMP would be monitored for quantification and confirmation.

Risk Assessment and Mitigation Strategies

Regulatory agencies such as the FDA and EMA have provided comprehensive guidance on the control of nitrosamine impurities in human drugs.[1][4] A systematic risk assessment is a critical component of ensuring drug product quality and safety.

The risk assessment process should consider all potential sources of nitrosamine contamination, from the starting materials of the API to the final packaged drug product.

Mitigation Strategies:

If a risk of NMP formation is identified, several mitigation strategies can be implemented:

-

Process Optimization: Modify the API synthesis or drug product manufacturing process to avoid conditions that favor nitrosation (e.g., control of pH and temperature).

-

Raw Material Control: Source raw materials and excipients with low or no nitrite content. Implement rigorous testing of incoming materials.

-

Use of Scavengers: Incorporate antioxidants or other "nitrite scavengers" into the formulation to inhibit the nitrosation reaction.

-

Reformulation: If necessary, reformulate the drug product to remove or replace components that contribute to NMP formation.

Conclusion

The discovery of this compound in pharmaceuticals underscores the critical need for vigilance and robust quality control throughout the drug development and manufacturing lifecycle. This technical guide has provided a comprehensive overview of the formation, analysis, and risk mitigation of NMP. By implementing the detailed experimental protocols and risk assessment strategies outlined, researchers, scientists, and drug development professionals can effectively manage the risks associated with this and other nitrosamine impurities, ensuring the safety and quality of pharmaceutical products for patients worldwide. Continued research and collaboration between industry, academia, and regulatory bodies will be essential in addressing the ongoing challenges posed by these potent impurities.

References

- 1. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 4. fda.gov [fda.gov]

- 5. Regulatory Affairs Compliance and Product Registration [patternofusa.com]

- 6. Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of N-Nitrosomethylphenidate

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosomethylphenidate (NMPH) is a nitrosamine (B1359907) impurity that can form from the nitrosation of methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] As nitrosamines are classified as probable human carcinogens, understanding the physicochemical properties, formation, and biological interactions of NMPH is critical for risk assessment and control in pharmaceutical development and manufacturing.[3] This guide provides a comprehensive overview of the core physicochemical properties of NMPH, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is essential for developing analytical methods, understanding its stability, and predicting its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate | [4] |

| CAS Number | 55557-03-4 | [2][4] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [2][4] |

| Molecular Weight | 262.31 g/mol | [1][2] |

| Appearance | Light Yellow Solid | [2] |

| Melting Point | 110.6-112.9°C | [3] |

| Boiling Point | ~200°C (General) | [3] |

| Solubility | Soluble in acetonitrile (B52724) and other organic solvents; limited solubility in water. | [3] |

| Predicted XlogP | 2.6 | [4] |

| pKa | Data not available | |

| Experimental logP | Data not available |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the nitrosation of the secondary amine group in the piperidine (B6355638) ring of methylphenidate. This reaction is typically acid-catalyzed and involves a nitrosating agent such as nitrous acid, which can be generated in situ from sodium nitrite (B80452).[3] An alternative approach utilizes tert-butyl nitrite under solvent-free conditions, which can be advantageous for acid-labile substrates.[5]

Method 1: Nitrosation using Sodium Nitrite in Acidic Medium

-

Dissolution: Dissolve methylphenidate hydrochloride in an appropriate aqueous acidic solution (e.g., dilute hydrochloric acid) to achieve a desired concentration.

-

Cooling: Cool the reaction mixture to 0-5°C in an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.

-

Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled methylphenidate solution while maintaining the temperature below 5°C. The molar ratio of sodium nitrite to methylphenidate should be slightly in excess.

-

Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench any excess nitrous acid by adding a quenching agent like sulfamic acid or ammonium (B1175870) sulfamate. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[6][7][8][9][10]

Analytical Methodologies

High-sensitivity analytical methods are required for the detection and quantification of this compound, often at trace levels in pharmaceutical matrices.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred techniques.[11]

LC-MS/MS Analysis Protocol

-

Sample Preparation:

-

Accurately weigh the drug substance or a crushed tablet and dissolve in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

-

Sonicate and vortex to ensure complete dissolution.

-

Centrifuge to pellet any excipients.

-

Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 or similar column (e.g., Agilent Poroshell® C8, 50 × 3 mm, 2.7 μm).[12]

-

Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid in water (pH 3.5).[12]

-

Mobile Phase B: Acetonitrile.[12]

-

Gradient: A suitable gradient program to separate NMPH from the active pharmaceutical ingredient (API) and other matrix components. For example, a 12-minute gradient from 1% to 100% B.[12]

-

Flow Rate: 0.45 mL/min.[12]

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor to product ion transitions for NMPH need to be determined. For example, for a compound with m/z 263.1, transitions to fragments like m/z 84.1, 232.1, and 129.1 could be monitored.[12]

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum sensitivity.

-

GC-MS Analysis Protocol

-

Sample Preparation:

-

For liquid injection, dissolve the sample in a suitable organic solvent like dichloromethane.

-

For headspace analysis (for more volatile nitrosamines), the sample can be dissolved in a higher boiling point solvent like N-methylpyrrolidone (NMP).

-

Internal standards (e.g., deuterated nitrosamines) should be added for accurate quantification.

-

-

GC Conditions:

-

Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5ms) or a wax column.

-

Injection: Splitless or direct liquid injection.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient to separate the analytes. For example, start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 280°C.[14]

-

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) for single quadrupole MS or Multiple Reaction Monitoring (MRM) for triple quadrupole MS (GC-MS/MS) for higher selectivity and sensitivity.[15]

-

Ions to Monitor: Select characteristic ions for this compound from its mass spectrum.

-

Mechanism of Action and Biological Signaling

The toxicity of this compound, like other nitrosamines, is primarily attributed to its metabolic activation into reactive electrophilic species that can damage cellular macromolecules, particularly DNA.[3][16]

Metabolic Activation and DNA Adduct Formation

-

Metabolic Activation: this compound requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, such as CYP2E1 and CYP2A6.[16] This enzymatic process involves α-hydroxylation, leading to the formation of an unstable intermediate.

-

Formation of Electrophiles: The α-hydroxy nitrosamine intermediate spontaneously decomposes to form a diazonium ion. This highly reactive electrophile is the ultimate DNA-alkylating species.[16]

-

DNA Adduct Formation: The diazonium ion can then react with nucleophilic sites on DNA bases, forming DNA adducts. Common adducts include N7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG), and N3-methyladenine (N3-MeA).[16] O6-MeG is considered a particularly pro-mutagenic lesion.

Cellular Response to DNA Damage

The formation of DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. Several DNA repair pathways are involved:

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing smaller lesions like N7-MeG and N3-MeA. A specific DNA glycosylase recognizes and removes the damaged base, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[17][18]

-

Direct Reversal: The pro-mutagenic O6-MeG adduct can be directly repaired by the O6-methylguanine-DNA methyltransferase (MGMT) protein, which transfers the methyl group from the guanine (B1146940) to one of its own cysteine residues.[17][18]

-

Nucleotide Excision Repair (NER): While primarily involved in repairing bulky adducts, NER may also play a role in repairing some nitrosamine-induced damage.[17][18]

If the DNA damage is extensive and overwhelms the repair capacity of the cell, or if the repair mechanisms are faulty, the persistent DNA adducts can lead to mispairing during DNA replication, resulting in mutations. An accumulation of mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes) can lead to uncontrolled cell proliferation and carcinogenesis.[19] In cases of severe DNA damage, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of potentially harmful mutations.[20]

References

- 1. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (NMPH) | Manasa Life Sciences [manasalifesciences.com]

- 3. Buy this compound (EVT-13556203) | 55557-03-4 [evitachem.com]

- 4. This compound | C14H18N2O3 | CID 41474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. med.upenn.edu [med.upenn.edu]